molecular formula C10H14BrNO2S2 B451932 1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine

1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine

Cat. No.: B451932
M. Wt: 324.3g/mol
InChI Key: OPUFOLPIZQHECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group attached to a 5-bromo-2-thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 3-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the 5-bromo-2-thienyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom in the thienyl moiety may also play a role in binding to specific sites within biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-bromo-2-thienyl)sulfonyl]piperidine
  • 1-[(5-bromo-2-thienyl)sulfonyl]-2-methylpiperidine
  • 1-[(5-bromo-2-thienyl)sulfonyl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Uniqueness

1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine is unique due to the presence of the 3-methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C10H14BrNO2S2

Molecular Weight

324.3g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C10H14BrNO2S2/c1-8-3-2-6-12(7-8)16(13,14)10-5-4-9(11)15-10/h4-5,8H,2-3,6-7H2,1H3

InChI Key

OPUFOLPIZQHECB-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine
Reactant of Route 4
1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.